molecular formula C30H39N6O8P B11832534 2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate

2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate

Cat. No.: B11832534
M. Wt: 642.6 g/mol
InChI Key: MDIHKUBDAVKDMZ-AWOVXKTBSA-N
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Description

2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound’s structure suggests it may have unique properties and reactivity due to the presence of multiple functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate likely involves multiple steps, including the formation of the furo[3,4-d][1,3]dioxol ring, the introduction of the aminopyrrolo[2,1-f][1,2,4]triazin moiety, and the final coupling with the 2-ethylbutyl group. Each step would require specific reagents, catalysts, and reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of such a complex compound would involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple functional groups suggests potential sites for oxidation reactions.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The aromatic rings and other functional groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions would vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, the compound could be used as a building block for synthesizing more complex molecules or as a reagent in various organic transformations.

Biology

In biology, the compound might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anticancer or antiviral activity.

Industry

In industry, the compound might find applications in the development of new materials, pharmaceuticals, or agrochemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other aminopyrrolo[2,1-f][1,2,4]triazin derivatives or furo[3,4-d][1,3]dioxol-containing molecules.

Uniqueness

The uniqueness of 2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate lies in its specific combination of functional groups and structural features, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C30H39N6O8P

Molecular Weight

642.6 g/mol

IUPAC Name

2-ethylbutyl (2S)-2-[[[(3aR,4R,6R,6aR)-4-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-4-cyano-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-6-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C30H39N6O8P/c1-6-20(7-2)15-39-28(37)19(3)35-45(38,44-21-11-9-8-10-12-21)40-16-23-25-26(43-29(4,5)42-25)30(17-31,41-23)24-14-13-22-27(32)33-18-34-36(22)24/h8-14,18-20,23,25-26H,6-7,15-16H2,1-5H3,(H,35,38)(H2,32,33,34)/t19-,23+,25+,26+,30-,45?/m0/s1

InChI Key

MDIHKUBDAVKDMZ-AWOVXKTBSA-N

Isomeric SMILES

CCC(CC)COC(=O)[C@H](C)NP(=O)(OC[C@@H]1[C@@H]2[C@H]([C@](O1)(C#N)C3=CC=C4N3N=CN=C4N)OC(O2)(C)C)OC5=CC=CC=C5

Canonical SMILES

CCC(CC)COC(=O)C(C)NP(=O)(OCC1C2C(C(O1)(C#N)C3=CC=C4N3N=CN=C4N)OC(O2)(C)C)OC5=CC=CC=C5

Origin of Product

United States

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